molecular formula C16H13N3O3 B6483173 N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-83-6

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B6483173
CAS No.: 942005-83-6
M. Wt: 295.29 g/mol
InChI Key: WZNNZSVJPYPEOP-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a furo[3,2-b]pyridine core, which is a fused ring system containing both furan and pyridine rings. The presence of a carbamoylphenyl group and a carboxamide group further enhances its chemical complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share a similar fused ring system and have been studied for their biological activities.

    Indole derivatives: Indole-based compounds also feature a fused ring system and exhibit diverse biological properties.

Uniqueness

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the furo[3,2-b]pyridine core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9-2-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-10(4-6-11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNNZSVJPYPEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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